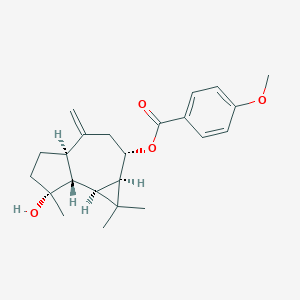
Guayulin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guayulin D is a natural product found in Parthenium argentatum with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Guayulin D is categorized as a sesquiterpene, which are known for their diverse biological activities. Its chemical structure allows it to interact with various biological systems, making it a candidate for multiple applications.
Agricultural Applications
2.1. Pest Resistance
This compound has demonstrated effectiveness against wood fungi and termites, making it a promising natural pesticide. Research indicates that this compound exhibits antifungal properties against seven wood fungi species and three termite species, suggesting its potential use in sustainable pest management strategies in agriculture .
2.2. Plant Growth Promotion
Studies have suggested that guayulins, including this compound, may enhance plant growth and resilience by promoting root development and improving stress tolerance. This could be particularly beneficial in arid regions where guayule is cultivated for rubber production .
Medical Applications
3.1. Antitumor Activity
Emerging research highlights the potential of this compound in cancer treatment. It has been associated with bioactive compounds that exhibit cytotoxic effects against various cancer cell lines, indicating its possible role in developing new antineoplastic therapies .
3.2. Antimicrobial Properties
This compound's antimicrobial properties extend beyond fungi; it has shown effectiveness against various bacterial strains as well. This positions it as a candidate for developing natural antimicrobial agents that could be used in pharmaceuticals or as food preservatives.
Industrial Applications
4.1. Rubber Production
Guayule is primarily known for its rubber production capabilities, and this compound contributes to the overall resin profile of the plant, which can be harvested during rubber extraction processes. The resin contains several valuable compounds, including guayulins A, B, C, and D, which can be utilized in various industrial applications .
4.2. Bioplastics Development
The renewable nature of guayule makes it an attractive source for bioplastics. This compound's properties may enhance the mechanical strength and durability of bioplastic materials derived from guayule resin, promoting sustainability in material science .
Table 1: Efficacy of this compound Against Fungi and Termites
| Organism Type | Species | Efficacy |
|---|---|---|
| Wood Fungi | Fusarium spp. | High |
| Wood Fungi | Trichoderma spp. | Moderate |
| Termites | Reticulitermes spp. | High |
| Termites | Zootermopsis spp. | Moderate |
Table 2: Antitumor Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Propiedades
Número CAS |
107812-58-8 |
|---|---|
Fórmula molecular |
C23H30O4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
[(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H30O4/c1-13-12-17(27-21(24)14-6-8-15(26-5)9-7-14)19-20(22(19,2)3)18-16(13)10-11-23(18,4)25/h6-9,16-20,25H,1,10-12H2,2-5H3/t16-,17-,18+,19+,20-,23+/m0/s1 |
Clave InChI |
CEVKCBWYLBDENS-LAXOQTEDSA-N |
SMILES |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C4=CC=C(C=C4)OC)C |
SMILES isomérico |
C[C@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)[C@H](CC2=C)OC(=O)C4=CC=C(C=C4)OC)O |
SMILES canónico |
CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C4=CC=C(C=C4)OC)C |
Sinónimos |
guayulin D guayulin-D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















